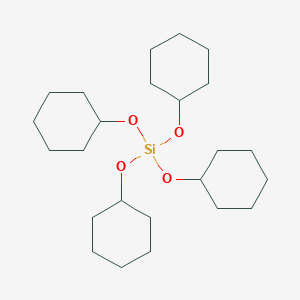
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O. It is characterized by a six-membered ring structure with multiple methyl groups and a ketone functional group. This compound is often used in the flavor and fragrance industry due to its unique odor profile, which is described as warm, caramel-like, and fruity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of a cyclohexanone derivative followed by dehydrogenation to introduce the double bond. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization and dehydrogenation steps .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry to impart specific scents to products.
Mechanism of Action
The mechanism of action of 5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: Lacks the ethyl and methyl groups, resulting in different chemical properties.
3,4,5,6-Tetramethyl-2-cyclohexen-1-one: Similar structure but without the ethyl group.
5-Ethyl-2-cyclohexen-1-one: Lacks the multiple methyl groups.
Uniqueness
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one is unique due to its combination of ethyl and multiple methyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry .
Properties
CAS No. |
17369-61-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)9(3)8(2)7-11(13)10(12)4/h7,9-10H,6H2,1-5H3 |
InChI Key |
NWRKGLAPSUFTME-UHFFFAOYSA-N |
SMILES |
CCC1(C(C(=CC(=O)C1C)C)C)C |
Canonical SMILES |
CCC1(C(C(=CC(=O)C1C)C)C)C |
Key on ui other cas no. |
17369-61-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

![5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid](/img/structure/B107757.png)






